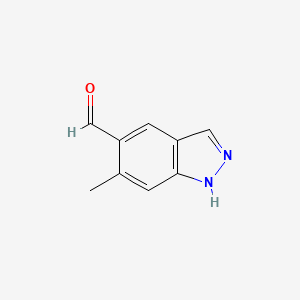

6-Methyl-1H-indazole-5-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-1H-indazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6-2-9-7(4-10-11-9)3-8(6)5-12/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKCNHLIMIJOJOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C=O)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar and Structural Modifications for Biological Efficacy

Importance of Indazole Carbaldehyde Structural Motifs in Bioactive Compounds

The indazole ring system is a prominent scaffold in medicinal chemistry, recognized as a "pharmacophore" due to its frequent appearance in a wide array of biologically active compounds. nih.govelsevierpure.comresearchgate.net This bicyclic heterocycle, consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a structural cornerstone in numerous drugs with anti-cancer, anti-inflammatory, and anti-HIV properties. nih.govmdpi.comnanobioletters.com The stability of the 1H-indazole tautomer makes it a preferred and extensively investigated framework in drug design. nih.govmdpi.comnih.gov

The addition of a carbaldehyde (an aldehyde group) to the indazole motif, as seen in 6-Methyl-1H-indazole-5-carbaldehyde, introduces a versatile reactive site. nih.gov This aldehyde group is particularly valuable as a chemical handle, enabling the synthesis of more complex molecules through reactions like condensation. nih.gov This strategic feature has been leveraged in the development of targeted therapies, especially kinase inhibitors, where the indazole-carbaldehyde serves as a crucial intermediate for building molecules that can precisely interact with enzyme active sites. nih.gov

Influence of Substituents on Biological Profile

The biological activity of an indazole derivative is not solely defined by the core ring system but is significantly modulated by the various functional groups attached to it. The specific placement and chemical nature of these substituents fine-tune the compound's pharmacological profile.

In this compound, the methyl group at the C-6 position is a key feature influencing its physicochemical properties. The primary role of this methyl group is to enhance the molecule's lipophilicity, or its ability to dissolve in fats and lipids. nih.gov This property is critical for a drug's ability to cross cell membranes and reach its intracellular target. Furthermore, structure-activity relationship studies on various indazole derivatives have revealed that substituents at the 6-position can play a direct and crucial role in their biological function, such as in the inhibition of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. nih.gov

The aldehyde group at the C-5 position is a site of high chemical reactivity, making this compound a valuable building block in synthetic medicinal chemistry. nih.govnih.gov This aldehyde serves as a key intermediate, readily undergoing chemical reactions to create a diverse range of derivatives. nih.gov For instance, it can be oxidized to a carboxylic acid or undergo condensation reactions with amines to form Schiff bases, which can then be further modified. This reactivity has been exploited in the synthesis of potent kinase inhibitors and other complex bioactive molecules, where the aldehyde provides a convenient anchor point for introducing new functional groups designed to bind to specific biological targets. nih.govnih.gov

The biological activity of indazole derivatives is highly sensitive to the placement of substituents around the heterocyclic ring and on its nitrogen atoms.

C3-Position: The C3 position is frequently modified to enhance biological activity. For example, attaching a carbohydrazide (B1668358) moiety at this position has been shown to be crucial for strong in-vitro inhibitory activities in certain compounds. nih.gov

C4-Position: Along with the C6-position, substitutions at the C4-position have been identified as critical for the inhibition of the IDO1 enzyme. nih.gov

N-Substitution: The position of substitution on the pyrazole ring's nitrogen atoms (N1 vs. N2) results in different isomers (1H- and 2H-indazoles) with distinct biological profiles. The 1H-tautomer is generally more thermodynamically stable. nih.govmdpi.com However, specific N2-substituted 2H-indazoles, such as those bearing 4-chlorophenyl or 4-(methoxycarbonyl)phenyl groups, have demonstrated potent antiprotozoal activity. researchgate.net

The following table summarizes research findings on how different substituents at various positions on the indazole ring affect biological activity.

| Position | Substituent | Resulting Biological Activity | Reference |

| C3 | Carbohydrazide moiety | Strong in-vitro inhibitory activity | nih.gov |

| C3 | 3-aminocyclohexane | Crucial for ULK1 inhibition | |

| C4 & C6 | Various groups | Crucial for IDO1 inhibition | nih.gov |

| N2 | 4-chlorophenyl group | Potent antiprotozoal activity | researchgate.net |

| N2 | 4-(methoxycarbonyl)phenyl group | Potent antiprotozoal activity | researchgate.net |

Regiochemical Specificity in Indazole Derivative Activity

Regiochemistry—the specific placement of functional groups on a molecule—is a critical determinant of an indazole derivative's ability to interact with its biological target. Even minor changes in the position of a linker or substituent can lead to a complete loss of activity.

The orientation of an amide linker attached to the indazole core is a prime example of regiochemical importance. Studies on indazole-3-carboxamides as blockers of calcium-release activated calcium (CRAC) channels have demonstrated this principle unequivocally. researchgate.net The indazole-3-carboxamide isomer showed potent inhibition of calcium influx and mast cell stabilization with sub-micromolar efficacy. researchgate.net In stark contrast, its corresponding "reverse amide" isomer, where the carbonyl and NH groups are swapped, was completely inactive, even at concentrations over 100 times higher. researchgate.net This highlights that a precise, non-interchangeable orientation of the amide bond is required for the molecule to bind effectively to the CRAC channel.

This concept is further reinforced by the structure of Entrectinib, an approved anti-cancer drug, where the 1H-indazole-3-amide structure is considered a critical element for its potent antitumor activity. nih.gov

The table below illustrates the dramatic effect of amide linker regiochemistry on biological activity.

| Compound Type | Regiochemistry | Biological Activity | Reference |

| Indazole Carboxamide | Indazole-3-C(=O)NH-R | Active CRAC channel blocker | researchgate.net |

| Indazole Carboxamide | Indazole-3-NHC(=O)-R | Inactive as a CRAC channel blocker | researchgate.net |

Positional Effects on Binding Affinity and Modulatory Capacity

The strategic relocation of substituents around the indazole ring can drastically alter a compound's potency and selectivity. This is due to the specific interactions, such as hydrogen bonds, hydrophobic interactions, and steric fit, that occur within the binding pocket of a target protein.

In the context of developing inhibitors for c-Jun N-terminal kinase 3 (JNK3), a therapeutic target for neurodegenerative diseases, the position of a nitrogen atom within an aza-indazole ring was investigated. It was observed that moving the nitrogen atom from the 6-position to the 7-position had a minimal impact on the ligand's binding affinity. nih.gov However, seemingly minor changes to the core indazole structure, such as replacing a hydrogen atom at the 6-position with a fluorine atom, led to a slight decrease in JNK3 inhibitory activity. nih.gov This highlights the sensitivity of the binding pocket to even small atomic changes at specific locations.

Further illustrating the critical nature of substituent placement, a study on 6-substituted aminoindazole derivatives as potential anticancer agents revealed significant variations in activity between positional isomers. nih.gov For instance, when a fluoro group was attached to a benzyl (B1604629) substituent at the 6-amino position, its location on the phenyl ring was paramount. A compound with the fluorine at the para position (4-fluorobenzyl) exhibited potent anti-proliferative activity with an IC₅₀ value of 0.4 ± 0.3 μM in human colorectal cancer cells (HCT116). nih.gov However, shifting the fluorine to the meta position (3-fluorobenzyl) resulted in a 5.5-fold drop in activity. nih.gov This stark difference underscores the precise geometric and electronic requirements of the target's binding site.

The influence of alkylation at the nitrogen atoms of the indazole ring also presents a compelling case for the importance of positional isomerism. In the same study on 6-substituted aminoindazoles, N¹- and N²-alkylated isomers were synthesized and evaluated. nih.gov The results showed a clear preference for substitution at the N¹ position. The N¹-methyl isomers consistently displayed greater cytotoxic activities compared to their N²-methyl counterparts. nih.gov For example, N¹-methylated compounds with aryl substitutions at the 6-amino group were significantly more potent than the corresponding N²-isomers. nih.gov

The regiochemistry of linkers attached to the indazole core is another critical factor. In a study of indazole-3-carboxamides as calcium-release activated calcium (CRAC) channel blockers, the orientation of the amide linker at the C3 position was found to be essential for activity. The indazole-3-carboxamide isomer actively inhibited calcium influx, whereas its reverse amide isomer was completely inactive. This demonstrates that the specific arrangement of atoms in the linker region directly dictates the compound's ability to interact with its target.

The following tables present data from various studies that highlight the impact of positional changes on the biological activity of indazole derivatives.

| Compound Series | Substitution Change | Target/Assay | Result | Reference |

| Aza-indazole JNK3 Inhibitors | Nitrogen moved from 6- to 7-position | JNK3 Inhibition | Minimal effect on binding | nih.gov |

| 6-Fluoro-indazole JNK3 Inhibitor | 6-H replaced with 6-F | JNK3 Inhibition | Slightly decreased activity | nih.gov |

| 6-(Fluorobenzyl)aminoindazoles | Fluoro moved from para to meta on benzyl | HCT116 cell proliferation | 5.5-fold decrease in activity | nih.gov |

| N-Alkyl-6-aminoindazoles | N¹-alkylation vs. N²-alkylation | Cytotoxicity | N¹-isomers significantly more potent | nih.gov |

| Indazole-3-carboxamides | Reverse amide isomer | CRAC channel inhibition | Inactive |

Investigation of Biological Targets and Mechanisms of Action of Indazole Carbaldehyde Derivatives

Enzyme and Receptor Interactions of Indazole Derivatives

Indazole derivatives have been extensively studied for their ability to interact with a diverse array of enzymes and receptors, leading to the modulation of various biological processes. researchgate.net The core structure of 6-Methyl-1H-indazole-5-carbaldehyde, featuring a methyl group and a reactive aldehyde moiety, serves as a versatile template for the synthesis of potent and selective inhibitors and modulators.

Kinase Inhibition Profiles

The inhibition of kinases, enzymes that play a crucial role in cell signaling, is a primary mechanism through which indazole derivatives exert their effects, particularly in the context of cancer therapy. nih.govresearchgate.net

Tyrosine and Threonine Kinase Inhibition:

Indazole derivatives have been identified as potent inhibitors of both tyrosine and serine/threonine kinases. researchgate.netresearchgate.netgoogle.com For instance, a series of 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides were developed as orally bioavailable inhibitors of Tyrosine Threonine Kinase (TTK). nih.gov Systematic optimization of this series led to compounds with potent TTK inhibitory activity (IC50 < 10 nM) and significant anti-proliferative effects in cancer cell lines (HCT116 GI50 < 0.1 μM). nih.gov

FLT3, Pim-1/2/3, and FGFRs Inhibition:

Indazole-based compounds have demonstrated inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia. tandfonline.comhanyang.ac.kr One study reported a series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide (B126) and phenyl urea (B33335) derivatives as potent FLT3 inhibitors. The most potent compound, 8r, exhibited strong inhibitory activity against both wild-type FLT3 (IC50 = 41.6 nM) and its mutants (FLT3-ITD IC50 = 22.8 nM; FLT3-TKD IC50 = 5.64 nM). tandfonline.comhanyang.ac.kr

Furthermore, derivatives of indazole have been investigated as inhibitors of Pim kinases, which are overexpressed in various cancers. researchgate.net Indazole-based compounds have also been developed as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in several types of cancer. nih.govnih.gov For example, 1H-indazole-based derivatives were found to inhibit FGFR1-3 in the micromolar range with excellent ligand efficiencies. nih.gov

EZH1/2 Inhibition:

Enhancer of zeste homolog 2 (EZH2) and its homolog EZH1 are other important targets for indazole derivatives. Structure-activity relationship (SAR) studies on UNC1999, an EZH2/1 inhibitor, revealed that the indazole ring is a preferred heterocyclic system for potent inhibition. nih.gov Modifications at the N-1 position of the indazole ring were found to have a more significant impact on EZH1 potency compared to EZH2. nih.gov

| Compound/Series | Target Kinase | Inhibitory Concentration (IC50/GI50) | Reference |

|---|---|---|---|

| 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides | TTK | < 10 nM | nih.gov |

| Compound 8r (2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide derivative) | FLT3 (wild-type) | 41.6 nM | tandfonline.comhanyang.ac.kr |

| Compound 8r | FLT3-ITD (mutant) | 22.8 nM | tandfonline.comhanyang.ac.kr |

| Compound 8r | FLT3-TKD (mutant) | 5.64 nM | tandfonline.comhanyang.ac.kr |

| 1H-indazole-based derivatives | FGFR1-3 | 0.8–90 μM | nih.gov |

Interactions with Metabolic Enzymes

Indazole derivatives also exhibit inhibitory effects on various metabolic enzymes, highlighting their potential in treating a range of diseases beyond cancer.

Aromatase, DNA Gyrase, Trypanothione (B104310) Reductase, and Glucokinase:

Indazole derivatives have been identified as inhibitors of DNA gyrase, a crucial bacterial enzyme, suggesting their potential as antibacterial agents. nih.gov Specifically, a novel class of indazole derivatives, developed through optimization of a pyrazolopyridone hit, demonstrated excellent enzymatic and antibacterial activity. nih.gov Research has also explored the potential of indazole derivatives to inhibit other metabolic enzymes like aromatase, trypanothione reductase, and glucokinase, although specific data for this compound is limited in the provided context.

Ion Channel Modulation

The modulation of ion channels represents another mechanism by which indazole derivatives can exert their pharmacological effects.

Calcium-Release Activated Calcium (CRAC) Channels:

Indazole-3-carboxamides have been identified as potent blockers of Calcium-Release Activated Calcium (CRAC) channels, which are crucial for mast cell function and immune responses. nih.govnih.gov Structure-activity relationship studies revealed that the regiochemistry of the amide linker is critical for inhibitory activity. nih.govnih.gov For example, indazole-3-carboxamide 12d was found to actively inhibit calcium influx with a sub-micromolar IC50 value, while its reverse amide isomer was inactive. nih.govnih.gov

| Compound | Target | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Indazole-3-carboxamide 12d | Calcium Influx (CRAC Channel) | Sub-µM | nih.govnih.gov |

| Indazole-3-carboxamide 12a | Calcium Influx (CRAC Channel) | 1.51 µM | nih.gov |

| Reverse Amide Isomer 9c | Calcium Influx (CRAC Channel) | Inactive at 100 µM | nih.govnih.gov |

Other Receptor and Protein Binding

The diverse chemical space of indazole derivatives allows for their interaction with a variety of other protein targets.

GPR120/GPR40, Glucocorticoid Receptor, PI3Kδ, Nitric Oxide Synthase, and Adrenoceptors:

Indazole derivatives have shown promise as selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ), which is relevant in the treatment of respiratory diseases. Additionally, research has pointed to the interaction of indazole derivatives with nitric oxide synthase (NOS), with some compounds acting as inhibitors. sci-hub.se While the broader class of indazole derivatives has been investigated for interactions with GPR120/GPR40, the glucocorticoid receptor, and adrenoceptors, specific data on this compound in these contexts is not detailed in the provided search results.

Cellular Pathway Modulation

The interaction of indazole derivatives with their molecular targets ultimately leads to the modulation of various cellular pathways, impacting fundamental processes like cell growth and survival.

Impact on Cell Growth and Survival Pathways

The inhibitory effects of indazole derivatives on kinases and other signaling proteins have profound consequences for cell growth and survival pathways. For instance, the inhibition of kinases like FLT3 and FGFRs disrupts signaling cascades that are often hyperactivated in cancer cells, leading to a reduction in proliferation and induction of apoptosis. nih.govtandfonline.comhanyang.ac.kr Furthermore, the modulation of pathways involving PI3Kδ can impact cell survival and inflammatory responses. nih.gov

Modulation of Inflammatory Response Pathways

Indazole derivatives have demonstrated significant potential in modulating inflammatory responses through various pathways. Research indicates that the anti-inflammatory effects of the indazole scaffold, to which this compound belongs, are often linked to the inhibition of key inflammatory mediators. nih.govinnovatpublisher.com Studies on different indazole compounds have shown a consistent pattern of interference with the production and activity of pro-inflammatory cytokines and enzymes that are crucial in sustaining the inflammatory cascade. nih.gov

One of the primary pathways modulated by indazole derivatives is the cyclooxygenase (COX) pathway. researchgate.net Specifically, many compounds within this family have shown inhibitory effects on COX-2, an enzyme that is upregulated during inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation. nih.govresearchgate.net By selectively inhibiting COX-2, these compounds can reduce the production of prostaglandins, thereby alleviating inflammatory symptoms. nih.gov

Furthermore, indazole derivatives have been found to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). nih.gov These cytokines play a central role in orchestrating the inflammatory response, including the recruitment of immune cells to the site of inflammation and the induction of other inflammatory mediators. A study on various indazole compounds demonstrated a significant, concentration-dependent inhibition of both TNF-α and IL-1β. nih.gov For instance, at certain concentrations, 5-aminoindazole (B92378) and 6-nitroindazole (B21905) showed potent inhibition of IL-1β. nih.gov This suggests that the anti-inflammatory action of indazole carbaldehyde derivatives may be, in part, due to their ability to downregulate these critical cytokine signaling pathways.

The table below summarizes the observed effects of various indazole derivatives on key inflammatory mediators, providing insight into the potential activity of this compound.

| Indazole Derivative | Target | Observed Effect | Reference |

| Indazole (general) | Cyclooxygenase-2 (COX-2) | Inhibition | nih.govresearchgate.net |

| Indazole (general) | Tumor Necrosis Factor-α (TNF-α) | Inhibition | nih.gov |

| 5-Aminoindazole | Interleukin-1β (IL-1β) | Potent Inhibition | nih.gov |

| 6-Nitroindazole | Interleukin-1β (IL-1β) | Potent Inhibition | nih.gov |

| Indazole-Cl | Platelet-Derived Growth Factor (PDGF) | Reduced Expression | nih.gov |

This table presents findings from studies on various indazole derivatives to illustrate the common anti-inflammatory mechanisms of this class of compounds.

Elucidation of Molecular Mechanisms of Action

The molecular mechanisms underlying the anti-inflammatory effects of indazole carbaldehyde derivatives involve direct interactions with specific biological targets. The structural features of the indazole ring system allow these compounds to bind to the active sites of key enzymes involved in inflammation. innovatpublisher.comresearchgate.net

A significant molecular mechanism for many anti-inflammatory indazole derivatives is the inhibition of the cyclooxygenase-2 (COX-2) enzyme. researchgate.netnih.gov Molecular docking studies have shown that indazole analogs can fit into the active site of the COX-2 enzyme, interacting with key amino acid residues such as Val523, Leu352, and Ala527. researchgate.net This binding prevents the natural substrate, arachidonic acid, from accessing the active site, thereby blocking the synthesis of prostaglandins. The aldehyde group on the indazole ring can potentially form covalent bonds with nucleophilic sites on enzymes, leading to potent inhibition.

Beyond COX-2, other molecular targets have been identified for indazole derivatives. For example, some derivatives have been shown to inhibit p38 mitogen-activated protein kinase (MAPK). nih.gov The p38 MAPK signaling pathway is a critical regulator of the synthesis of pro-inflammatory cytokines like TNF-α and IL-1β. By inhibiting p38 MAPK, indazole compounds can effectively suppress the inflammatory response at a transcriptional and translational level.

Additionally, certain indazole derivatives have been found to interfere with growth factor signaling pathways implicated in inflammation. An example is the suppression of inflammation in atherosclerosis by an indazole derivative known as indazole-Cl, which was attributed to the reduced expression of Platelet-Derived Growth Factor (PDGF). nih.gov While not a direct enzymatic inhibition, this demonstrates that indazole derivatives can modulate signaling pathways that contribute to chronic inflammatory conditions.

Although the precise molecular interactions of this compound have not been exhaustively detailed in published literature, the established mechanisms of related indazole compounds provide a strong basis for its potential modes of action. The collective evidence points towards a multi-faceted anti-inflammatory profile, primarily driven by the inhibition of key enzymes and the modulation of cytokine and growth factor signaling pathways.

Computational Chemistry Applications in the Study of 6 Methyl 1h Indazole 5 Carbaldehyde and Analogs

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, such as a protein. This method is crucial for understanding the binding modes of 6-methyl-1H-indazole-5-carbaldehyde and its derivatives, shedding light on the structural basis of their biological activity.

Prediction of Binding Conformations and Affinities

Molecular docking simulations are instrumental in predicting how indazole derivatives, including this compound, will bind to their biological targets. These simulations calculate the binding energy, which is a measure of the affinity between the ligand and the target. For instance, studies on indazole derivatives as inhibitors of enzymes like phosphoinositide 3-kinase δ and tyrosine kinase VEGFR-2 have utilized docking to predict binding conformations and energies. biotech-asia.org In one study, docking analysis of newly designed indazole scaffolds against VEGFR-2 enzymes (PDB ID: 4AGD and 4AG8) revealed significant binding affinities, with some compounds showing higher scores than the native ligands. biotech-asia.org For example, the compound SMO exhibited a binding energy of -6.99 kcal/mol against the 4AGD receptor. biotech-asia.org Similarly, docking studies of indazole derivatives as inhibitors of Aurora kinases have shown that the indazole core can bind to hinge residues, with substituents forming additional interactions that contribute to binding affinity. nih.gov

The predictive power of molecular docking also extends to understanding the binding of ruthenium-based indazole complexes, such as KP1019, to proteins like human serum albumin. acs.org These simulations propose a mechanism where the indazole ligands are crucial for recognizing and binding to specific hydrophobic pockets within the protein. acs.org

| Compound | Target Receptor | Predicted Binding Energy (kcal/mol) |

| SMO | 4AGD | -6.99 biotech-asia.org |

| SBS | 4AGD | -6.96 biotech-asia.org |

| SOT | 4AGD | -6.88 biotech-asia.org |

| SS | 4AG8 | -7.39 biotech-asia.org |

| SSA | 4AG8 | -6.71 biotech-asia.org |

| SMO | 4AG8 | -6.70 biotech-asia.org |

Identification of Key Active Site Residues

A significant outcome of molecular docking is the identification of key amino acid residues within the active site of a target protein that are crucial for ligand binding. For example, in the study of indazole derivatives as anti-inflammatory agents targeting the COX-2 enzyme, docking simulations identified interactions with residues such as Phe381, Leu352, Val523, and Ala527. researchgate.net Similarly, docking of indazole-based compounds into the active site of the K-Ras receptor revealed interactions with amino acids like ARG73, GLN70, and MET67, with hydrogen bonds forming with ARG73, GLN70, and THR74. nih.gov

In the context of FGFR1 inhibitors, docking studies predicted that the N-H group of the indazole ring forms a hydrogen bond with the amino acid Glu562, while the nitrogen atom of the indazole and the N-H of an amide bond interact with Ala564. nih.gov These detailed interaction maps are vital for understanding the structure-activity relationship and for designing more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of a series of compounds with their biological activity. This approach is widely used to predict the activity of new molecules and to understand the structural features that are important for their therapeutic effects.

2D-QSAR and 3D-QSAR for Predictive Accuracy

Both 2D-QSAR and 3D-QSAR models have been developed to predict the activity of indazole derivatives. 2D-QSAR models use descriptors calculated from the 2D structure of the molecules, while 3D-QSAR models consider the 3D conformation. Studies on indazole derivatives as inhibitors of enzymes like TTK have demonstrated the development of statistically significant 2D-QSAR and 3D-QSAR models. growingscience.com For instance, a 2D-QSAR model for TTK inhibitors showed a high correlation coefficient (r²) of 0.9512, indicating good predictive accuracy. growingscience.com Similarly, a 3D-QSAR study on indazole derivatives as HIF-1α inhibitors resulted in validated models that provide a structural framework for designing new inhibitors. nih.gov These models often employ techniques like partial least squares (PLS) for statistical validation. nih.gov

Correlation of Structural Attributes with Biological Activity

QSAR studies are powerful in elucidating the correlation between specific structural features of indazole analogs and their biological activity. For example, a QSAR study on indazole compounds inhibiting SAH/MTAN-mediated quorum sensing revealed that the model could explain and predict a significant percentage of the variance in inhibitory activity. nih.gov The models often highlight the importance of certain descriptors, such as electrostatic potential and hydrophobicity, in determining the biological activity of the compounds. researchgate.net

In a study of 5-substituted indazole derivatives as GSK-3β inhibitors, QSAR models indicated that descriptors like T_C_N_5, T_2_N_0, SlogP, and electrostatic and hydrophobic fields were important for biological activity. researchgate.net This information is crucial for optimizing the structure of lead compounds to enhance their potency. The insights gained from QSAR, combined with molecular docking, provide a comprehensive understanding of the structure-activity relationships of indazole derivatives. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-target interactions over time, offering insights into the stability of the binding and the conformational changes that may occur. These simulations are particularly useful for validating the results of molecular docking and for exploring the unbinding pathways of ligands from their targets.

Studies on indazole derivatives have employed MD simulations to assess the stability of the ligand-protein complex. For instance, MD simulations of an indazole derivative bound to the COX-2 enzyme indicated that the complex was relatively stable in the active site. researchgate.net Similarly, MD simulations were used to investigate the unbinding pathways of indazole from the active site of CYP2E1, revealing that specific channels are the most likely exit routes. nih.gov These simulations also identified key "gatekeeper" residues, such as Phe298 and Phe478, that control the unbinding process. nih.gov The stability of docked complexes is often monitored through parameters like the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time. researchgate.netresearchgate.net

Assessment of Ligand Stability and Conformational Dynamics

Molecular dynamics simulations are instrumental in evaluating the stability of a ligand, such as this compound, and its various possible conformations. mdpi.com These simulations track the trajectory of the molecule over a set period, often on the nanosecond timescale, to observe its flexibility and structural changes. mdpi.comnih.gov

A key parameter analyzed in these simulations is the Root Mean Square Deviation (RMSD), which measures the average distance between the atoms of the ligand at different time points relative to a reference structure. A stable ligand will exhibit relatively small RMSD fluctuations, indicating that it maintains a consistent conformation. researchgate.netnih.gov For instance, a study on various protein-ligand complexes showed that stable complexes reached an equilibrium with RMSD values fluctuating around a stable average, often within a range of 1-3 Å for small globular proteins. nih.gov

Another important aspect is the analysis of the Radius of Gyration (Rg), which provides information about the compactness of the ligand's structure over the simulation time. mdpi.com Consistent Rg values suggest that the ligand does not undergo significant unfolding or conformational changes, thus indicating its structural stability. mdpi.com

Table 1: Key Parameters in Ligand Stability Assessment using MD Simulations

| Parameter | Description | Implication of Stability |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Low and stable RMSD values indicate conformational stability. nih.gov |

| Radius of Gyration (Rg) | Represents the root mean square distance of the atoms from their common center of mass. | Consistent Rg values suggest the ligand maintains its overall shape and compactness. mdpi.com |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to a solvent. | Stable SASA values indicate consistent exposure to the solvent and lack of major conformational changes. nih.gov |

Analysis of Protein-Ligand Complex Stability

When a ligand like this compound binds to a protein target, MD simulations are crucial for understanding the stability of the resulting complex. researchgate.netnih.gov These simulations can predict how strongly the ligand binds and how it affects the protein's structure and dynamics. researchgate.net

The stability of the protein-ligand complex is often evaluated by monitoring the RMSD of the protein backbone atoms and the ligand throughout the simulation. nih.gov A stable complex will show convergence in the RMSD values for both the protein and the ligand, indicating that a stable binding mode has been achieved. nih.govnih.gov For example, simulations of various protein-ligand complexes have shown that initial fluctuations in RMSD during the first few nanoseconds are common, followed by a period of stability. researchgate.netnih.gov

Furthermore, the analysis of hydrogen bonds formed between the ligand and the protein's active site residues over the simulation provides critical information about the binding stability. mdpi.com A consistent and high number of hydrogen bonds throughout the simulation suggests a stable and strong interaction. mdpi.com

Quantum Chemical Studies (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has become a popular tool for predicting the properties of molecules like this compound with a good balance of accuracy and computational cost.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps)

One of the key applications of DFT is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). orientjchem.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govresearchgate.net

A smaller HOMO-LUMO energy gap suggests that the molecule is more likely to be chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov For indazole derivatives, DFT calculations can predict these energy gaps, providing insights into their potential reactivity in various chemical reactions. researchgate.net For example, a theoretical study on indazole derivatives calculated the HOMO-LUMO energy gaps to assess their reactivity. researchgate.net

Table 2: Global Reactivity Descriptors Calculated from HOMO and LUMO Energies

| Descriptor | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. nih.gov |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. nih.govresearchgate.net |

| Chemical Potential (µ) | (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons. nih.gov |

| Electronegativity (χ) | -µ | The power of an atom to attract electrons to itself. researchgate.net |

| Electrophilicity Index (ω) | µ2 / (2η) | Measures the electrophilic power of a molecule. nih.gov |

Topological Insights and Molecular Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are valuable tools derived from DFT calculations that visualize the charge distribution on the surface of a molecule. researchgate.netnih.gov These maps help in identifying the electrophilic and nucleophilic sites of a molecule, which are crucial for understanding its interaction with other molecules, including biological targets. nih.govresearchgate.net

In an MEP map, different colors represent different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.netnih.gov Green indicates regions of neutral potential. nih.gov For a molecule like this compound, the MEP map would likely show a negative potential around the oxygen atom of the carbaldehyde group and the nitrogen atoms of the indazole ring, indicating these as potential sites for hydrogen bonding or interaction with positively charged residues in a protein active site. orientjchem.orgnih.gov

Binding Free Energy Calculations (e.g., MM-GBSA)

Calculating the binding free energy is essential for predicting the binding affinity of a ligand to its target protein. nih.gov The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is a widely used approach for estimating the free energy of binding of a ligand to a protein. nih.govresearchgate.net

The MM-GBSA method calculates the binding free energy (ΔGbind) by combining molecular mechanics energy terms with a continuum solvent model. nih.gov The calculation involves taking snapshots from an MD simulation and computing the free energy for the protein, the ligand, and the protein-ligand complex. nih.gov The binding free energy is then calculated using the following thermodynamic cycle:

ΔGbind = Gcomplex - (Gprotein + Gligand) nih.gov

Each free energy term is composed of the molecular mechanics energy in the gas phase (ΔEMM), the polar solvation energy (ΔGpol), and the non-polar solvation energy (ΔGnonpol). nih.gov

Table 3: Components of MM-GBSA Binding Free Energy Calculation

| Energy Component | Description | Contribution to Binding |

| ΔEMM (Molecular Mechanics Energy) | Includes internal energies (bond, angle, dihedral) and intermolecular van der Waals and electrostatic interactions. | Favorable van der Waals and electrostatic interactions contribute negatively to the binding energy. |

| ΔGpol (Polar Solvation Energy) | The energy required to transfer the molecule from a vacuum to the polar solvent, calculated using a Generalized Born model. | Often opposes binding due to the desolvation penalty of polar groups. |

| ΔGnonpol (Non-polar Solvation Energy) | The energy associated with the hydrophobic effect, typically estimated from the solvent-accessible surface area (SASA). nih.gov | Favorable hydrophobic interactions contribute negatively to the binding energy. |

MM-GBSA provides a more accurate estimation of binding affinity compared to standard molecular docking scores alone, as it accounts for the dynamic nature of the interactions and the effects of the solvent. nih.govresearchgate.net These calculations are invaluable for ranking potential drug candidates and prioritizing them for further experimental testing.

Broader Academic Applications and Future Research Directions

Role in Drug Discovery and Development Pipeline

The indazole scaffold is a well-established pharmacophore found in numerous biologically active compounds, and 6-Methyl-1H-indazole-5-carbaldehyde serves as a key intermediate in the expansion of this chemical space. chemimpex.com Its primary role lies in its utility as a starting material for the synthesis of more complex molecules with therapeutic potential. chemimpex.com The aldehyde functionality at the 5-position provides a reactive handle for a variety of chemical transformations, including condensation reactions, to generate diverse libraries of indazole derivatives.

Research has highlighted the importance of indazole derivatives in the development of kinase inhibitors, a major class of targeted cancer therapies. For instance, the functionalization of the indazole core has led to the discovery of potent inhibitors for enzymes like phosphoinositide 3-kinase δ, which is implicated in respiratory diseases. Furthermore, studies have demonstrated the anticancer properties of indazole derivatives, with some compounds exhibiting significant inhibitory effects against various human cancer cell lines. The versatility of this compound allows medicinal chemists to systematically modify the core structure to optimize potency, selectivity, and pharmacokinetic properties, thereby accelerating the drug discovery process. chemimpex.com

Potential in Agrochemical and Material Science Research

Beyond pharmaceuticals, the structural attributes of this compound lend themselves to exploration in agrochemical and material science research. chemimpex.com In the agrochemical sector, the development of new pesticides and herbicides often relies on the synthesis of novel heterocyclic compounds. The indazole core, with its potential for diverse functionalization, presents an attractive scaffold for creating next-generation crop protection agents. chemimpex.com The reactivity of the aldehyde group in this compound facilitates the introduction of various pharmacophores that could confer specific herbicidal or insecticidal activities.

In the realm of material science, indazole-containing compounds have shown promise. chemimpex.com The electronic properties of the indazole ring system can be tuned through substitution, making derivatives of this compound potential candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs). The ability to incorporate this scaffold into larger polymeric structures opens up possibilities for creating materials with enhanced thermal stability, charge transport properties, or specific optical characteristics. chemimpex.com

Advanced Derivatization Strategies for Enhanced Bioactivity

To unlock the full potential of the this compound scaffold, researchers employ various derivatization techniques to modulate its biological activity. These strategies focus on modifying the core structure to improve target binding, enhance pharmacokinetic profiles, and reduce off-target effects.

Key derivatization reactions for the aldehyde group include:

Oxidation: Conversion of the aldehyde to a carboxylic acid.

Reduction: Transformation of the aldehyde into a primary alcohol.

Condensation Reactions: Formation of imines, oximes, and hydrazones by reacting with primary amines, hydroxylamines, and hydrazines, respectively. These reactions are crucial for introducing a wide range of substituents.

Furthermore, the indazole ring itself can be functionalized. Halogenation or nitration can introduce substituents that can alter the electronic properties of the molecule and provide further points for synthetic elaboration. These derivatization strategies are essential for systematically exploring the structure-activity relationship (SAR) of novel compounds.

Emerging Synthetic Methodologies for Indazole Scaffolds

The synthesis of the indazole core is a subject of ongoing research, with new methods continually being developed to improve efficiency, yield, and substrate scope. While specific synthetic routes for this compound are proprietary, general methods for constructing the indazole scaffold are well-documented.

One established method involves the cyclization of appropriately substituted hydrazones. jlu.edu.cn For example, the cyclization of 2,6-dialkoxyacetophenone hydrazones in the presence of polyphosphoric acid (PPA) can yield 3-methyl-4-alkoxy-1H-indazoles. jlu.edu.cn Another powerful approach is the nitrosation of indoles, which can be a versatile route to 1H-indazole-3-carboxaldehydes under mild, slightly acidic conditions. rsc.orgrsc.org This method has been shown to be effective for both electron-rich and electron-deficient indoles. rsc.orgrsc.org

More recent advancements include copper-catalyzed one-pot three-component synthesis of 2H-indazoles and the use of microwave irradiation to facilitate diversity-oriented synthesis of novel compounds containing bioactive molecular skeletons. acs.org The development of these new synthetic methodologies is crucial for the efficient production of diverse indazole derivatives for biological screening.

Integration of Experimental and Computational Approaches for Rational Design

The rational design of novel bioactive molecules based on the this compound scaffold is increasingly reliant on the synergy between experimental and computational methods. Computational tools play a vital role in predicting the biological activity and pharmacokinetic properties of virtual compounds before their synthesis, thereby saving time and resources.

Molecular docking studies, for instance, can be used to predict the binding affinity and orientation of designed indazole derivatives within the active site of a target protein. nih.govscispace.com This allows researchers to prioritize the synthesis of compounds that are most likely to be active. Density Functional Theory (DFT) calculations can provide insights into the electronic properties of the molecules, such as the HOMO-LUMO energy gap, which can be correlated with their reactivity and stability. nih.gov

By combining these computational predictions with experimental validation through synthesis and biological testing, a more efficient and targeted approach to drug discovery and materials science research can be achieved. This integrated strategy facilitates the rapid optimization of lead compounds and the discovery of novel molecules with desired properties.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 6-Methyl-1H-indazole-5-carbaldehyde, and how can reaction conditions be optimized?

Methodological Answer: A practical approach involves adapting protocols for analogous indazole derivatives. For example:

- Condensation reactions : Reflux a mixture of substituted indazole precursors (e.g., 3-formyl-1H-indazole derivatives) with methylating agents (e.g., methyl iodide) in acetic acid, using sodium acetate as a base. This mirrors the synthesis of 3-formyl-1H-indole-2-carboxylic acid derivatives via reflux in acetic acid for 3–5 hours .

- Oxidation strategies : Use MnO₂ or Ru-based catalysts in dichloromethane or DMF to oxidize alcohol intermediates to aldehydes, achieving yields up to 85% under controlled conditions .

Optimization : Adjust reaction time, temperature, and stoichiometry (e.g., 1.1:1 aldehyde-to-nucleophile ratio) to minimize side reactions. Monitor purity via TLC or HPLC.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : Use - and -NMR to confirm the aldehyde proton (δ ~9.8–10.2 ppm) and aromatic/heterocyclic carbons.

- FT-IR : Identify the aldehyde C=O stretch (~1680–1720 cm) and indazole N-H stretch (~3200 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) or LC-MS to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

- XRD : For crystalline samples, single-crystal X-ray diffraction with SHELXL refinement ensures precise structural determination .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict electronic properties and reaction mechanisms involving this compound?

Methodological Answer:

- Functional Selection : Use hybrid functionals (e.g., B3LYP) with gradient corrections and exact-exchange terms to balance accuracy and computational cost. Becke’s 1993 benchmark study shows such functionals achieve <2.4 kcal/mol deviation in thermochemical data .

- Computational Workflow :

- Optimize geometry at the B3LYP/6-31G(d,p) level.

- Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity.

- Simulate IR and NMR spectra for comparison with experimental data.

Table 1 : DFT Performance for Indazole Derivatives

| Functional | Average ΔH (kcal/mol) | Key Application |

|---|---|---|

| B3LYP | 2.4 | Thermochemistry |

| M06-2X | 1.8 | Kinetics |

Q. What challenges arise in crystallographic refinement of this compound, and how can they be addressed?

Methodological Answer:

- Common Issues :

- Disorder in the aldehyde group or methyl substituent.

- Weak diffraction due to small crystal size.

- Solutions :

- Use SHELXL for iterative refinement of anisotropic displacement parameters and hydrogen atom positioning .

- Apply Mercury CSD ’s void visualization and packing similarity tools to analyze intermolecular interactions (e.g., C-H···O hydrogen bonds) .

Best Practices : Collect high-resolution data (≤0.8 Å) and validate refinement with R-factor convergence (<5%).

Q. How can reaction mechanisms involving this compound be elucidated using combined experimental and computational approaches?

Methodological Answer:

- Experimental :

- Conduct kinetic studies (e.g., variable-temperature NMR) to identify intermediates.

- Use isotopic labeling (e.g., ) to trace aldehyde oxidation pathways.

- Computational :

Q. What strategies are effective for analyzing intermolecular interactions in solid-state structures of this compound?

Methodological Answer:

- Mercury CSD Tools :

- Hirshfeld Surface Analysis : Quantify interaction types (e.g., H-bonding vs. van der Waals) via CrystalExplorer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.